BRD4 Binding Affinity and Structural Validation
5-(3-Aminocarbonylphenyl)-3-bromophenol demonstrates a direct, albeit modest, binding interaction with the BRD4 bromodomain 1 (Kd = 6.80 µM), a target of significant therapeutic interest in oncology and inflammation [1]. This binding is structurally validated by a co-crystal structure (PDB: 4LZS), confirming a specific molecular recognition event [2]. In stark contrast, the simpler analog 3-bromophenol lacks any reported affinity for BRD4 or related bromodomains, and its significantly lower LogP (2.63 vs. 3.80) and smaller molecular size preclude occupancy of the acetyl-lysine binding pocket [3]. While the target compound's affinity is lower than optimized clinical BRD4 inhibitors (e.g., BDBM50148603 with Kd = 0.3 nM for BRD4 BD2), it represents a validated, tractable starting point for fragment-based drug discovery or as a tool compound for mechanistic studies .
| Evidence Dimension | BRD4 Bromodomain 1 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 6.80 × 10³ nM (6.80 µM) |
| Comparator Or Baseline | 3-Bromophenol: No binding reported; BDBM50148603 (clinical inhibitor analog): 3.3 × 10³ nM (3.3 µM) for BD1, 0.3 nM for BD2 |
| Quantified Difference | Target compound exhibits measurable binding where simple analog shows none; >2,000-fold less potent than optimized clinical inhibitor. |
| Conditions | Isothermal titration calorimetry (ITC) using partial length human BRD4 bromodomain 1 [1]. |
Why This Matters
The compound's validated, structurally resolved interaction with a key epigenetic target provides a rational basis for its selection in mechanistic studies and fragment-based drug discovery, a property absent in generic analogs.
- [1] BindingDB. (2024). BDBM50159140 (CHEMBL3785648) - Binding affinity to BRD4 bromodomain 1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50159140 View Source
- [2] RCSB Protein Data Bank. (2014). 4LZS: Crystal structure of BRD4(1) bound to inhibitor XD46. Retrieved from http://www.rcsb.org/pdb/explore.do?structureId=4LZS View Source
- [3] BindingDB. (2024). BDBM50148603 (CHEMBL3770724) - Binding affinity to BRD4. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
